Cas no 1446144-04-2 (CPI-203)

CPI-203 structure
Nome del prodotto:CPI-203
CPI-203 Proprietà chimiche e fisiche
Nomi e identificatori
-
- CPI 203
- CPI-203
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
- CPI203
- C19H18ClN5OS
- (s)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide
- GTPL7513
- AOB6784
- s7304
- 2338AH
- SB19335
- CPI203, >=98% (HPLC)
- BC600523
- SW219296-1
- 8-{(1S)-1-[8-(Triflu
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6)
- SCHEMBL14756224
- AC-35354
- BDBM50527598
- CPI203 (CPI-203)
- 8-{(1S)-1-[8-(Trifluoromethyl)-7-{[cis-4-(trifluoromethyl)cyclohexyl]oxy}-2-naphthyl]ethyl}-8-azabicyclo[3.2.1]octane-3-carboxylic a cid
- HY-15846
- Q27076908
- AS-74912
- P8T
- EX-A456
- WHC14404
- MFCD27997886
- ~{N}-(2-aminophenyl)-4-[2-[(9~{S})-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0^{2,6}]t rideca-2(6),4,7,10,12-pentaen-9-yl]ethanoylamino]benzamide
- J-690180
- DA-52119
- BP-25351
- 2-[(9S)-7-(4-Chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- AKOS025142092
- NCGC00356071-12
- 2-[(9S)-7-(4-CHLOROPHENYL)-4,5,13-TRIMETHYL-3-THIA-1,8,11,12-TETRAAZATRICYCLO[8.3.0.0(2),?]TRIDECA-2(6),4,7,10,12-PENTAEN-9-YL]ACETAMIDE
- BRD-K15811707-001-01-2
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6S)-
- CCG-268648
- CHEMBL4303293
- CPI203 (CPI-203)?
- NCGC00356071-09
- 1446144-04-2
-
- MDL: MFCD27997886
- Inchi: 1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
- Chiave InChI: QECMENZMDBOLDR-AWEZNQCLSA-N
- Sorrisi: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(N([H])[H])=O)N=1
Proprietà calcolate
- Massa esatta: 399.0920591g/mol
- Massa monoisotopica: 399.0920591g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 611
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 114
- XLogP3: 2.9
CPI-203 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CPI-203 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-5 mg |
CPI203 |
1446144-04-2 | 99.01% | 5mg |
¥1047.00 | 2022-02-28 | |
TRC | C781425-1mg |
CPI-203 |
1446144-04-2 | 1mg |
$ 55.00 | 2022-06-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-100 mg |
CPI203 |
1446144-04-2 | 99.01% | 100MG |
¥3859.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S7304-5mg |
CPI-203 |
1446144-04-2 | 99.69% | 5mg |
¥3177.43 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S7304-1mg |
CPI-203 |
1446144-04-2 | 99.69% | 1mg |
¥807.38 | 2023-09-15 | |
TRC | C781425-5mg |
CPI-203 |
1446144-04-2 | 5mg |
$ 205.00 | 2022-06-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-1 mL * 10 mM (in DMSO) |
CPI203 |
1446144-04-2 | 99.01% | 1 mL * 10 mM (in DMSO) |
¥1047.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6026-2 mg |
CPI203 |
1446144-04-2 | 99.01% | 2mg |
¥582.00 | 2022-02-28 | |
Ambeed | A639214-5mg |
(S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide |
1446144-04-2 | 98+% | 5mg |
$35.0 | 2025-02-19 | |
MedChemExpress | HY-15846-10mM*1mLinDMSO |
CPI-203 |
1446144-04-2 | 98.07% | 10mM*1mLinDMSO |
¥1056 | 2023-07-26 |
CPI-203 Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
1446144-04-2 (CPI-203) Prodotti correlati
- 301158-50-9(4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine)
- 872862-89-0(N-2-(dimethylamino)ethyl-N'-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 1015780-05-8(ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate)
- 2034281-93-9(1-6-(1H-pyrazol-1-yl)pyrimidin-4-yl-N-3-(thiophen-2-yl)-1,2-oxazol-5-ylazetidine-3-carboxamide)
- 865656-35-5(3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one)
- 2229215-72-7(3,3-Difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine)
- 2137798-89-9(N-(2-formyl-3-methylphenyl)acetamide)
- 1361923-74-1(3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol)
- 61161-21-5(Benzene, 1-iodo-2-(1-methylethenyl)-)
- 2034358-17-1(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-6-ethoxypyridine-3-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1446144-04-2)CPI-203

Purezza:99%/99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg/1g
Prezzo ($):256.0/405.0/642.0/770.0/953.0